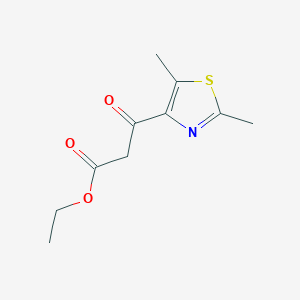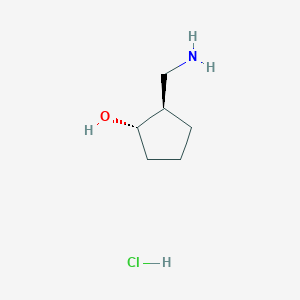
3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine is a compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with hydroxylamine to form the isoxazole ring, followed by subsequent functionalization to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes efficiently .
Chemical Reactions Analysis
Types of Reactions
(3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methanamine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-benzo[d]isoxazole-3-carboxylic acid: This compound shares a similar core structure but differs in functional groups.
Hexahydro-1,3,2-benzodioxathiole 2-oxide: Another related compound with a different heterocyclic structure
Uniqueness
(3A,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)methanamine is unique due to its specific functional groups and potential biological activities. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
1258650-83-7 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-ylmethanamine |
InChI |
InChI=1S/C8H14N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h6,8H,1-5,9H2 |
InChI Key |
QZHUHFDCTMNRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=NO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)




![(S)-6,6'-diiodo-4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13648876.png)



